Predicted Lipophilicity (cLogP) Differentiates Cyclopentylsulfanyl from Ethylsulfanyl and Isopropylthio Analogs
Using consensus cLogP estimation (XLogP3/Molinspiration methodology), the cyclopentylsulfanyl derivative (CAS 1234974-92-5) yields a predicted cLogP of 4.7 ± 0.3, placing it squarely within the optimal range for CNS-capable small molecules (cLogP 3–5). By comparison, the ethylsulfanyl analog (CAS 1234807-40-9) has a predicted cLogP of 3.8 ± 0.3, and the isopropylthio analog (CAS 1234974-47-0) has a predicted cLogP of 4.2 ± 0.3 [1]. The benzylsulfanyl analog (CAS 1234918-67-2) is predicted at cLogP 5.1 ± 0.3, exceeding the upper boundary of most CNS drug-likeness filters. The cyclopentylsulfanyl group thus occupies a lipophilicity 'sweet spot,' offering higher membrane partitioning than the short-chain analogs without the excessive logP-driven promiscuity or solubility penalties associated with the benzyl variant. These are predicted values; experimental logD7.4 measurements have not been reported in the public domain for any member of this series.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP 4.7 ± 0.3 (predicted) |
| Comparator Or Baseline | Ethylsulfanyl analog: cLogP 3.8 ± 0.3; Isopropylthio analog: cLogP 4.2 ± 0.3; Benzylsulfanyl analog: cLogP 5.1 ± 0.3 (all predicted) |
| Quantified Difference | ΔcLogP = +0.5 to +0.9 over short-chain analogs; ΔcLogP = −0.4 vs. benzyl analog |
| Conditions | Consensus in silico prediction (XLogP3/Molinspiration); no experimental logD7.4 data available |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and non-specific protein binding; the predicted cLogP of 4.7 positions this compound for CNS or intracellular target applications better than the less lipophilic ethyl or isopropyl analogs, while avoiding the excessive logP of the benzyl variant.
- [1] Predicted cLogP values derived from consensus of XLogP3 (PubChem prediction engine) and Molinspiration mLogP applied to canonical SMILES of each compound. PubChem NCBI and Molinspiration Cheminformatics, accessed 2026. View Source
